Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Regiochemistry Isomer Identification Quality Control

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 1086394-95-7) is a synthetically essential, Cbz-protected spirocyclic building block. Unlike the unprotected 1,7-diazaspiro[4.5]decane (CAS 88619-21-0), which yields statistical mixtures, this 1-Cbz isomer ensures complete regiochemical control, enabling sequential, orthogonal derivatization of the diazaspiro core. This is the definitive precursor for constructing NK1 antagonist pharmacophores and generating diverse screening libraries with defined stereochemistry. Choosing this specific regioisomer avoids the deprotection incompatibilities of Boc- or Fmoc-analogs, safeguarding synthetic routes and maximizing downstream yield. Secure your supply of this strategic intermediate for complex drug candidate assembly.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 1086394-95-7
Cat. No. B1426077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
CAS1086394-95-7
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1
InChIInChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2
InChIKeyFCORNWMUPZYZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1,7-Diazaspiro[4.5]decane-1-Carboxylate (CAS 1086394-95-7) – A Privileged Spirocyclic Scaffold for Drug Discovery and Chemical Biology Procurement


Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 1086394-95-7) is a synthetic small molecule characterized by its conformationally constrained 1,7-diazaspiro[4.5]decane core with a Cbz (carboxybenzyl) protecting group [1]. It is a member of the privileged diazaspiro[4.5]decane class, a scaffold prominently featured in numerous patents and drug development programs, including FDA-approved drugs like Rolapitant (Varubi) and various neurokinin receptor antagonists [2]. Its primary function is as a versatile, protected building block for the synthesis of complex drug candidates and biological probes [1].

Why Generic Substitution of Benzyl 1,7-Diazaspiro[4.5]decane-1-Carboxylate with Unprotected or Differentially Protected Analogs Compromises Synthetic Utility


Unprotected 1,7-diazaspiro[4.5]decane (CAS 88619-21-0) presents a chemoselectivity challenge due to its two nucleophilic secondary amines, which are prone to forming statistical mixtures of mono- and di-functionalized products during downstream reactions . The Cbz protecting group in Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is not merely a temporary mask but a strategic enabling group. It allows for the orthogonal, sequential derivatization of the spirocyclic core, a critical requirement for constructing complex drug candidates with defined regiochemistry [1]. Substitution with other N-protected analogs, such as the 7-Cbz regioisomer (CAS 1086394-93-5) or the Boc-protected variant (CAS 1086394-55-9), introduces a distinct set of orthogonal protection and deprotection constraints that are incompatible with many standard peptide or heterocyclic synthesis protocols relying on acid-labile Boc or base-labile Fmoc groups [2]. The choice of protecting group fundamentally dictates the viable synthetic route, making generic substitution a significant risk to project timelines and overall yield [3].

Product-Specific Quantitative Evidence Guide: Differentiating Benzyl 1,7-Diazaspiro[4.5]decane-1-Carboxylate from Its Analogs


Regiochemical Purity and Identity Verification: 1-Cbz vs. 7-Cbz Isomer Differentiation

A critical and common procurement error is the accidental substitution of the desired 1-Cbz regioisomer with its structurally similar 7-Cbz analog (CAS 1086394-93-5). Both share the same molecular formula (C16H22N2O2) and molecular weight (274.36 g/mol), making them indistinguishable by mass spectrometry alone [1]. Differentiation is possible via ¹H NMR analysis. In the 1-Cbz regioisomer (Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate), the Cbz methylene protons are expected to resonate as a singlet at approximately δ 5.10-5.15 ppm, whereas in the 7-Cbz analog, this signal is shifted downfield to approximately δ 5.10-5.20 ppm due to the different electronic environment [2]. This difference, while subtle, is diagnostic and essential for confirming the correct material is on-hand before initiating a costly multi-step synthesis [2].

Regiochemistry Isomer Identification Quality Control NMR

Comparative Synthetic Efficiency: Cbz vs. Boc Protection for Michael Addition Routes

The Cbz protecting group confers a distinct advantage in the context of the patented Michael addition route to 1,7-diazaspiro[4.5]decane derivatives. The overall yield for the Cbz-protected oxime intermediate (a direct precursor to the spirocyclic core) was reported at 40% over a two-step sequence starting from N-Cbz-3-piperidone [1]. In contrast, under analogous conditions, a Boc-protected analog was synthesized with a significantly lower yield of 15-20% due to greater steric hindrance and a higher propensity for side reactions during the key cyclization step [1]. This represents a 2.0- to 2.7-fold improvement in synthetic efficiency for the Cbz-protected series, translating directly to lower cost and faster access to the final building block.

Synthesis Protecting Group Yield Reaction Conditions

Solubility Profile Differentiation: Hydrochloride Salt vs. Free Base

For applications requiring aqueous solubility, such as biochemical assays or certain formulation screens, the hydrochloride salt of this compound (Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride, CAS 1523571-82-5) is a more suitable alternative. The salt form introduces ionic character, which dramatically improves solubility in polar solvents, particularly water and aqueous buffers . While quantitative aqueous solubility data for the free base is not widely reported, the free base is a neutral, lipophilic molecule (predicted XLogP3-AA of 2.1) that is expected to be sparingly soluble in water, and more soluble in organic solvents like DCM, ethanol, or DMSO [1]. This qualitative difference is crucial for experimental design; the free base is ideal for organic synthesis, while the hydrochloride salt is essential for biological assays requiring dissolution in aqueous media without the use of high concentrations of organic co-solvents.

Formulation Solubility Salt Form Physical Property

Orthogonality in Protecting Group Strategy: Cbz vs. Boc for Multi-Step Synthesis

The Cbz group provides critical orthogonality in complex synthetic schemes where acid-labile protecting groups like Boc are also employed. This allows for the selective deprotection of a Boc group (e.g., with TFA) while leaving the Cbz group intact, enabling sequential functionalization of different nitrogen atoms within the same molecule [1]. This is a fundamental requirement in the synthesis of many complex drug candidates and peptides. In contrast, the unprotected 1,7-diazaspiro[4.5]decane (CAS 88619-21-0) lacks this chemoselectivity, while the Boc-protected analog (CAS 1086394-55-9) lacks this orthogonality in schemes requiring an acid-stable protecting group .

Protecting Group Orthogonality Synthesis Solid-Phase Synthesis

Best Research and Industrial Application Scenarios for Benzyl 1,7-Diazaspiro[4.5]decane-1-Carboxylate Procurement


Synthesis of Neurokinin (NK1) Receptor Antagonist Scaffolds

This compound serves as a direct precursor to key intermediates in the synthesis of substituted diazaspiro[4.5]decane neurokinin-1 (NK1) antagonists, a drug class with proven commercial success [1]. Its defined regiochemistry and Cbz protecting group enable the controlled assembly of complex pharmacophores, as outlined in patents describing this therapeutic class [1]. The documented higher yields for the Cbz-protected route directly benefit the cost-effective synthesis of these valuable intermediates [2].

Construction of Spirocyclic Building Block Libraries for High-Throughput Screening

The 1,7-diazaspiro[4.5]decane core is a privileged scaffold for exploring three-dimensional chemical space in drug discovery [1]. This specific Cbz-protected derivative is an ideal starting point for generating diverse, stereochemically defined compound libraries for high-throughput screening campaigns. Its orthogonality allows for combinatorial derivatization, maximizing the diversity of compounds that can be generated from a single, scalable building block [1].

Asymmetric Catalysis Ligand Development

The rigid, chiral spirocyclic framework of the diazaspiro[4.5]decane core is valuable in the design of novel asymmetric catalysts. This Cbz-protected form is a versatile entry point for synthesizing chiral ligands, as the Cbz group can be removed under mild hydrogenolysis conditions to reveal a free amine, which can then be functionalized with various chelating groups [1]. The high regiochemical purity of the 1-Cbz isomer ensures the stereochemical integrity required for enantioselective transformations [2].

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